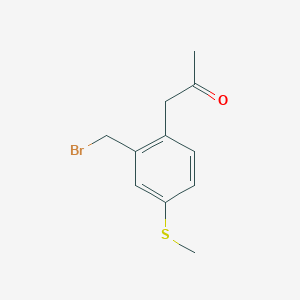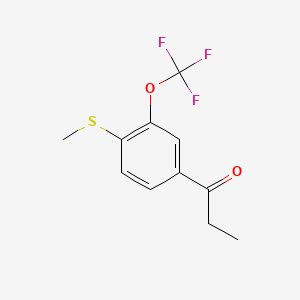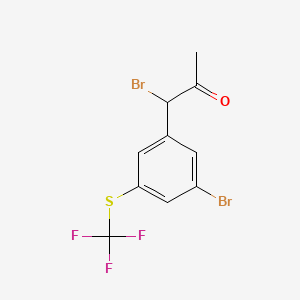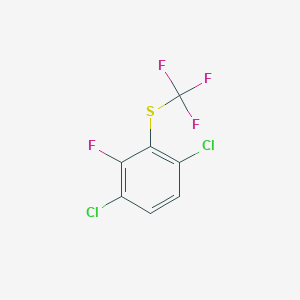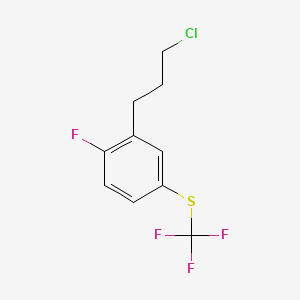![molecular formula C13H20NO6- B14046236 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an allyl ester group. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester typically involves the protection of the amino group of L-glutamic acid with a Boc group, followed by esterification of the carboxyl group with allyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The allyl ester group can undergo substitution reactions, often facilitated by palladium-catalyzed processes.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid, dichloromethane.
Substitution: Palladium catalysts, phosphine ligands.
Major Products Formed
Hydrolysis: L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-.
Deprotection: L-Glutamic acid, 5-(2-propen-1-yl) ester.
Substitution: Various substituted allyl esters depending on the reactants used.
科学的研究の応用
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of prodrugs and drug delivery systems.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Material Science: Applied in the synthesis of functionalized polymers and materials.
作用機序
The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic processes, while the allyl ester group allows for further functionalization. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
類似化合物との比較
Similar Compounds
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester: Similar in structure but with a tert-butyl ester group instead of an allyl ester.
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]glycyl-, 5-(1,1-dimethylethyl) ester: Contains an additional glycine residue.
Uniqueness
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester is unique due to its combination of a Boc protecting group and an allyl ester group, which provides versatility in synthetic applications. The allyl ester group allows for selective reactions that are not possible with other ester groups .
特性
分子式 |
C13H20NO6- |
|---|---|
分子量 |
286.30 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m0/s1 |
InChIキー |
VNZYUMCXQWYCAW-VIFPVBQESA-M |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


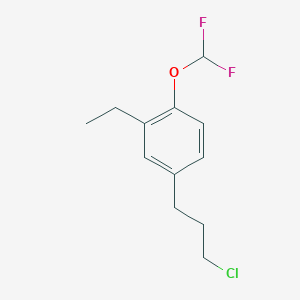
![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
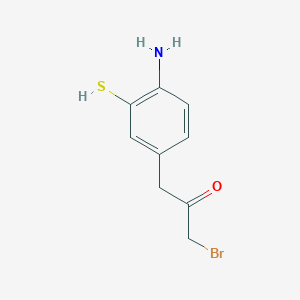
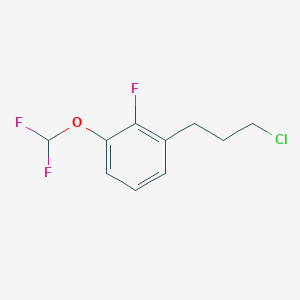
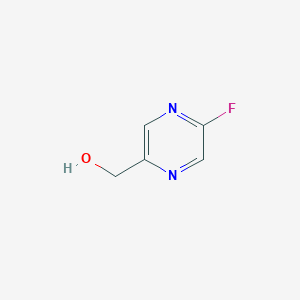
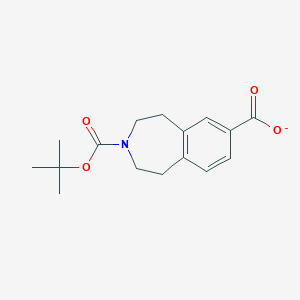
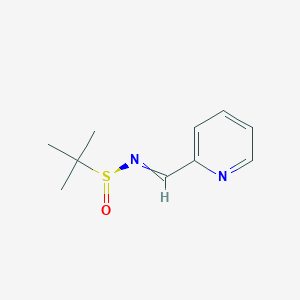
![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)
